molecular formula C12H14O2 B3044506 2,2'-(Butane-1,1-diyl)difuran CAS No. 100121-72-0

2,2'-(Butane-1,1-diyl)difuran

Cat. No.: B3044506
CAS No.: 100121-72-0
M. Wt: 190.24 g/mol
InChI Key: IZIHRXQNFAEWMF-UHFFFAOYSA-N
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Description

2,2'-(Butane-1,1-diyl)difuran is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This structure, featuring furan rings linked by a butane chain, places it within a class of furan-based condensation products that are of significant interest in synthetic and industrial chemistry. Compounds of this type are typically synthesized through the acid-catalyzed reaction of furan with carbonyl compounds . While specific studies on this compound are not extensively detailed in public literature, closely related structural analogs serve as key precursors and intermediates. For instance, similar difurylalkanes are known to be hydrogenated to produce saturated derivatives like bis(tetrahydrofuryl)propane, which are used as additives in the manufacture of high-performance rubber for tires . This suggests potential parallel applications in material science, polymer chemistry, and as a building block for more complex molecular architectures. The compound requires cold-chain transportation to ensure stability and is intended for laboratory research purposes . This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100121-72-0

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-[1-(furan-2-yl)butyl]furan

InChI

InChI=1S/C12H14O2/c1-2-5-10(11-6-3-8-13-11)12-7-4-9-14-12/h3-4,6-10H,2,5H2,1H3

InChI Key

IZIHRXQNFAEWMF-UHFFFAOYSA-N

SMILES

CCCC(C1=CC=CO1)C2=CC=CO2

Canonical SMILES

CCCC(C1=CC=CO1)C2=CC=CO2

Origin of Product

United States

Synthetic Methodologies for 2,2 Butane 1,1 Diyl Difuran and Analogous Difuran Systems

Direct Coupling Strategies for Furan (B31954) Ring Formation

Direct coupling strategies are fundamental in the synthesis of difuran systems, providing powerful tools for the formation of carbon-carbon bonds and the construction of the furan rings themselves. These methods can be broadly categorized into oxidative coupling, cross-coupling, and one-pot syntheses, each offering unique advantages in terms of efficiency, selectivity, and substrate scope.

Oxidative Coupling Approaches

Oxidative coupling reactions are a cornerstone in the synthesis of symmetric and asymmetric biaryls, including difuran systems. These reactions involve the formation of a carbon-carbon bond between two C-H bonds, typically facilitated by a metal catalyst and an oxidant.

Copper catalysis has emerged as a cost-effective and sustainable approach for oxidative coupling reactions. rsc.org In the context of furan synthesis, copper catalysts can facilitate the coupling of various furan derivatives. For instance, the aerobic oxidative coupling of furans with indoles using a Cu(II) catalyst has been demonstrated to be an efficient method for creating indolyl–furans. rsc.orgrsc.org This reaction proceeds in the presence of air as the ultimate oxidant, highlighting its green credentials. rsc.org Mechanistic studies suggest that the reaction may proceed through the chemoselective oxidation of one of the coupling partners by the copper catalyst, followed by a nucleophilic attack by the other partner. rsc.orgnih.gov While not a direct synthesis of difurans, this methodology showcases the potential of copper catalysis in forming C-C bonds involving furan rings.

Catalyst System Oxidant Substrates Key Features Ref.
CuCl₂·2H₂OAirFurans and IndolesEarth-abundant metal, uses air as a green oxidant, aqueous compatibility. rsc.org
Cu(OTf)₂-1,3-Dicarbonyl compounds and propargylic alcohols/acetatesBifunctional catalyst for one-pot propargylation/cycloisomerization. acs.org
CuIAirFuran/Benzofuran and Ethyl bromodifluoroacetateC-2 selective difluoromethylation. acs.org

Palladium catalysts are highly effective for the direct C-H homocoupling of furans and thiophenes. nih.govacs.org This method provides a direct and economical route to bifurans with high regioselectivity at the C5-position. nih.govacs.org Molecular oxygen can be used as the sole oxidant, making this an environmentally attractive process that produces water as the only byproduct. nih.govresearchgate.net The reaction conditions are generally mild, and the methodology is applicable to both C2- and C3-substituted furans. nih.govacs.org

Palladium also catalyzes the cross-coupling of furan derivatives with various partners. For example, the Suzuki cross-coupling reaction of furan boronic acids with aryl halides is a powerful tool for the synthesis of arylated furans. mdpi.comdntb.gov.uaresearchgate.net These reactions often exhibit high yields and can be performed in aqueous media, further enhancing their green profile. mdpi.comdntb.gov.ua

Catalyst System Oxidant/Conditions Substrates Key Features Ref.
Pd(OAc)₂O₂Furans, ThiophenesComplete C5-position regioselectivity, uses molecular oxygen as the sole oxidant. acs.orgacs.org
PdCl₂(PhCN)₂AgNO₃/KFBenzofuranC-H or C-Si functionalization for homocoupling and arylation. thieme-connect.com
Pd(II) complexK₂CO₃, EtOH/H₂O2-(4-bromophenyl)benzofuran and arylboronic acidsSuzuki cross-coupling in aqueous media for heterobiaryl synthesis. mdpi.com

Cross-Coupling Methodologies for Furan Derivatives

Cross-coupling reactions are indispensable for the synthesis of unsymmetrical difuran systems and for the introduction of diverse substituents onto the furan ring. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex, is a prominent example. mdpi.comacs.org This methodology has been successfully employed for the synthesis of 2,5-furan-based phenylene/thiophene oligomers starting from biomass-derived 5-bromofurfural. acs.org The reaction proceeds under mild conditions and can be performed in water, aligning with the principles of green chemistry. acs.org

One-Pot Synthetic Pathways for Substituted Furans

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing intermediate purification steps, reducing solvent waste, and saving time and resources. nih.govtubitak.gov.tr Several one-pot methodologies have been developed for the synthesis of substituted furans. acs.orgnih.govtubitak.gov.tracs.org For instance, a copper(II) triflate-catalyzed tandem reaction involving propargylation and cycloisomerization of 1,3-dicarbonyl compounds provides a rapid and flexible route to substituted furans. acs.org Another approach involves a multicomponent reaction of arylglyoxals, acetylacetone, and phenols to produce highly functionalized furans in excellent yields under catalyst-free conditions. nih.govtubitak.gov.tr These one-pot methods exemplify the trend towards more efficient and atom-economical synthetic strategies. nih.govtubitak.gov.tr

Green Chemistry Principles in Difuran Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of furan and difuran compounds to minimize environmental impact. wikipedia.orgpaperpublications.org This involves the use of renewable starting materials, safer solvents, and catalytic instead of stoichiometric reagents, and designing energy-efficient processes. wikipedia.orgorganic-chemistry.orgnih.gov

Utilization of Renewable Feedstocks and Bio-Derived Precursors

The shift towards a sustainable chemical industry has spurred significant research into the use of biomass as a source for chemical feedstocks. Furan derivatives, in particular, are at the forefront of this movement, as they can be readily derived from the lignocellulosic components of non-edible plant matter. researchgate.netmdpi.com

Furfural (B47365) is a key platform molecule produced from the acid-catalyzed dehydration of pentose (B10789219) sugars (like xylose) found in hemicellulose. researchgate.netcsic.es It serves as a versatile starting material for a variety of furan-based chemicals, including furan itself and furfuryl alcohol. mdpi.comcsic.esrsc.org The synthesis of 2,2'-(Butane-1,1-diyl)difuran directly utilizes furan, which can be sourced from the decarbonylation of furfural.

Analogous difuran systems have been synthesized using other bio-derived precursors. For instance, 5-hydroxymethylfurfural (B1680220) (HMF), derived from hexose (B10828440) sugars in cellulose, can be reacted with polyols like pentaerythritol (B129877) to produce complex difuran monomers for polymer applications. nih.govrsc.orgresearchgate.net The aldehyde or ketone component required for the synthesis can also be sourced from biomass. Butanal, for example, can be produced through the fermentation of sugars or the hydroformylation of propylene, which can be derived from bio-propanol. The aldol (B89426) condensation of furfural with 2-butanone, another potential bio-derived ketone, has been studied to produce precursors for bio-jet fuel. mdpi.com

PrecursorBiomass SourceResulting Furanic MoietyCo-reactant Example
FurfuralHemicellulose (from corncob, sugarcane bagasse)Furan, Furfuryl AlcoholButanal, 2-Butanone mdpi.com
5-Hydroxymethylfurfural (HMF)Cellulose (from various plant sources)HMF-derivativesPentaerythritol, Ethylene Glycol nih.govrsc.org
Galactaric AcidPectin-rich biomass2,5-Furandicarboxylic acid (FDCA) derivatives rsc.orgDiols for polyester (B1180765) synthesis

Solvent-Free and Environmentally Benign Reaction Conditions

Modern synthetic chemistry emphasizes the reduction or elimination of volatile organic solvents, which are a major source of industrial pollution. nih.gov The synthesis of this compound and related compounds is well-suited to these green chemistry principles.

The acid-catalyzed condensation of furan and butanal can often be performed under solvent-free (neat) conditions, where the reactants themselves form the reaction medium. This approach simplifies purification, reduces waste, and can lead to higher reaction rates. humanjournals.com In cases where a solvent is necessary, environmentally benign options like water are preferred. Water can sometimes enhance reaction rates in organic synthesis through the hydrophobic effect. dergipark.org.tr

Other innovative techniques that align with green chemistry principles include:

Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often increases product yields by providing rapid and uniform heating. humanjournals.comdergipark.org.tr Solvent-free microwave conditions have been successfully used for the synthesis of related heterocyclic compounds like dihydronaphthofurans. researchgate.net

Mechanochemistry: This technique involves using mechanical force, such as grinding or ball-milling, to induce chemical reactions. humanjournals.com It is an inherently solvent-free method that can lead to the formation of products with high efficiency and minimal waste. nih.gov

Atom Economy and Waste Reduction in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comnih.gov Reactions with high atom economy are preferred as they generate minimal waste. primescholars.com

The synthesis of this compound from furan and butanal is a condensation reaction:

2 C₄H₄O (Furan) + C₄H₈O (Butanal) → C₁₂H₁₄O₂ (Product) + H₂O (Water)

The atom economy for this reaction can be calculated as follows:

Molecular Weight of Furan = 68.07 g/mol

Molecular Weight of Butanal = 72.11 g/mol

Molecular Weight of this compound = 190.24 g/mol

Molecular Weight of Water = 18.02 g/mol

Atom Economy Calculation:

An atom economy of 91.35% is considered very good for a condensation reaction. The only byproduct is water, which is environmentally harmless. This contrasts sharply with many classical organic reactions, such as substitution or elimination reactions, which often have significantly lower atom economies due to the formation of stoichiometric amounts of salt or other waste products. nih.govprimescholars.com Waste reduction is further achieved by employing catalytic methods instead of stoichiometric reagents, which minimizes the generation of chemical waste and allows for easier product separation. aarf.asia

Retrosynthetic Analysis of Butane-Linked Difuran Architectures

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors by breaking bonds (disconnections) that correspond to known and reliable chemical reactions. amazonaws.comhilarispublisher.comijciar.com

For this compound, the target molecule (TGT) features two furan rings connected to a single carbon atom of a butyl group. The most logical retrosynthetic strategy involves disconnecting the two carbon-carbon bonds between the furan rings and the central methine carbon.

Retrosynthetic Scheme for this compound

A visual representation of the retrosynthetic analysis for this compound. The double-lined arrow indicates a retrosynthetic step.

This disconnection simplifies the target molecule into two key synthons:

A furan nucleophile (d¹ synthon): This represents a furan ring with a negative charge at the 2-position. The corresponding chemical equivalent, or reagent, is furan itself, which is sufficiently electron-rich to act as a nucleophile under acidic conditions.

A butanal electrophile (a¹ synthon): This represents a butyl group with a positive charge on the first carbon, activated for nucleophilic attack. The corresponding reagent is butanal (butyraldehyde).

The forward synthesis, therefore, is the acid-catalyzed electrophilic substitution of two equivalents of furan onto the carbonyl carbon of butanal. This analysis provides a direct and efficient route to the target architecture from simple and accessible starting materials.

Catalytic Systems in Difuran Synthesis

Catalysis is fundamental to the efficient and environmentally friendly synthesis of furan derivatives. Catalysts increase reaction rates, allow for milder reaction conditions, and can improve selectivity, all while being used in small quantities and often being recyclable. hud.ac.ukmdpi.com

For the synthesis of this compound, acid catalysis is essential to activate the butanal carbonyl group toward nucleophilic attack by the furan rings. While traditional mineral acids (like HCl or H₂SO₄) are effective, modern approaches favor solid acid catalysts such as zeolites, acidic clays, or ion-exchange resins. These heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, reduced corrosion, and recyclability, aligning with the principles of green chemistry. humanjournals.com

Transition Metal Catalysis for Carbon-Carbon Bond Formation

While the direct synthesis of the parent compound relies on acid catalysis, the construction of more complex or specifically substituted butane-linked difuran systems often employs the power of transition metal catalysis. tcichemicals.comnih.gov These methods have revolutionized C-C bond formation in organic synthesis. researchgate.netrsc.org

Palladium, nickel, and copper catalysts are widely used in cross-coupling reactions to form C-C bonds between sp²-hybridized carbons, such as those in furan rings. hud.ac.uktcichemicals.com These reactions allow for the precise and modular construction of difuran architectures that are inaccessible through simple condensation.

Catalytic SystemReaction TypeDescription
Palladium(0) complexes (e.g., Pd(PPh₃)₄)Suzuki CouplingCouples a furan boronic acid with a halo-organic compound. Useful for linking a pre-functionalized furan-butane unit to another aryl or furan ring.
Nickel(0) complexes (e.g., Ni(cod)₂)Negishi CouplingCouples an organozinc furan reagent with a halo-organic compound.
Copper(I) salts (e.g., CuI)Sonogashira CouplingCouples a terminal alkyne with a halofuran, which can be a step in building a more complex linkage.
Rhodium(I) complexesC-H ActivationCan catalyze the direct coupling of a C-H bond on one furan ring with a functional group on another molecule, offering a highly atom-economical route. researchgate.net

Main Group Metal Catalysis in Furan Functionalization

In addition to transition metals, main group metals play a crucial role in the functionalization of furan rings, which is a key step in building diverse difuran architectures.

One of the most fundamental methods for furan functionalization is directed ortho-metalation, which typically uses an organolithium reagent (a main group metal compound) like n-butyllithium. This strong base selectively removes a proton from the C2 position of the furan ring, generating a highly nucleophilic 2-lithiofuran (B141411) species. This intermediate can then react with a wide range of electrophiles, including aldehydes like butanal, to form a C-C bond.

Furthermore, Lewis acidic main group metal compounds can act as catalysts. For example, magnesium-aluminum (MgAl) mixed oxides have been shown to be effective heterogeneous catalysts for the aldol condensation of furfural with ketones like 2-butanone. mdpi.com These catalysts possess both acidic and basic sites that work synergistically to facilitate the reaction.

Catalyst/ReagentTypeRole in SynthesisExample Finding
n-Butyllithium (n-BuLi)ReagentDeprotonation of furan at the C2 position to create a potent nucleophile for reaction with electrophiles.A standard method for furan functionalization.
Mg-Al Mixed OxidesHeterogeneous CatalystCatalyzes aldol condensation reactions involving furanic aldehydes.A 3:1 Mg:Al atomic ratio gave the highest furfural conversion (63%) and selectivity (77%) in the reaction with 2-butanone. mdpi.com
Aluminum Chloride (AlCl₃)Lewis Acid CatalystActivates carbonyl compounds or serves as a catalyst in Friedel-Crafts type reactions involving furan.

Organocatalysis and Enzyme Mimicry in Furanic Transformations

Organocatalysis has emerged as a powerful, metal-free strategy for chemical transformations, offering a more sustainable and environmentally benign alternative to traditional metal-based catalyst systems. nih.gov This approach utilizes small organic molecules to catalyze reactions with high efficiency and selectivity. In the realm of furanic chemistry, particularly in the upgrading of biomass-derived platform molecules like furfural (FF) and 5-hydroxymethylfurfural (HMF), organocatalysis facilitates crucial C–C bond formations, leading to higher-value chemicals and fuel precursors, including difuran systems. nih.govresearchgate.net

A prominent example is the synthesis of furoins through the self-coupling of furaldehydes, a reaction analogous to benzoin (B196080) condensation. nih.govresearchgate.net This transformation is efficiently catalyzed by N-heterocyclic carbenes (NHCs), which can be generated in situ from thiazolium ionic liquids. nih.gov The mechanism, originally proposed by Breslow, involves the deprotonation of a thiazolium salt by a base to form the NHC catalyst. nih.gov This catalyst then attacks the aldehyde carbonyl of a furfural molecule, initiating a coupling cascade that results in the formation of a C–C bond between two furan units. nih.gov This method has been successfully applied to produce C10 and C12 furoins from furfural and HMF, respectively, with high yields. nih.govresearchgate.net These furoin (B1674284) molecules are valuable difuranic intermediates that can be further converted into long-chain alkanes for biofuels through hydrodeoxygenation. researchgate.net

Beyond simple coupling, organocatalysis enables complex and stereoselective transformations of furan derivatives. For instance, the first organocatalytic enantioselective [4 + 4] cycloaddition of furan ortho-quinodimethanes has been developed. researchgate.net This reaction, catalyzed by a quinine-derived primary amine in combination with a chiral phosphoric acid, constructs challenging cyclooctanoid structures with high enantioselectivity (up to 94% ee). researchgate.net Such methodologies demonstrate the potential of organocatalysis to generate structurally complex molecules from furanic starting materials. researchgate.net

Catalyst SystemFuran SubstrateProductYieldSolventReference
N-heterocyclic carbene (from thiazolium IL)Furfural (FF)FuroinHighGreen/Renewable Solvents nih.gov, researchgate.net
N-heterocyclic carbene (from thiazolium IL)5-Hydroxymethylfurfural (HMF)5,5'-Dihydroxymethyl furoin (DHMF)HighIonic Liquid nih.gov
Quinine-derived amine / Chiral phosphoric acidFuran ortho-quinodimethanesCyclooctanoidsGoodNot specified researchgate.net

Enzyme mimicry seeks to replicate the high efficiency and selectivity of natural enzymes using synthetic catalysts. In the context of furanic transformations, this approach is still developing but shows significant promise. One example is the use of an ammonium (B1175870) resin (PBnNH3Cl) which acts as an enzyme mimic for the dehydration of glucose to 5-hydroxymethylfurfural (HMF). researchgate.net While this reaction produces a furan monomer rather than a difuran system, the principle demonstrates the potential for creating synthetic catalysts with enzyme-like activity for biomass conversion. The development of catalysts that can mimic enzymes responsible for C-C bond formation could provide novel routes to difuran compounds under mild conditions. Researchers are also exploring the integration of novel biocatalytic tools into microbial systems to create "designer cells" capable of performing non-natural transformations on furan substrates, effectively coding synthetic chemistry strategies into a biological framework. x-mol.com

Phase Transfer Catalysis in Functionalization Reactions

Phase Transfer Catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in separate, immiscible phases, such as an aqueous phase and an organic phase. youtube.comyoutube.com This is accomplished by a phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, which acts as a shuttle, transporting a reactant from one phase into the other where the reaction can occur. youtube.com This methodology avoids the need for expensive, anhydrous, or hazardous solvents and can significantly increase reaction rates and yields. youtube.comunimi.it

In furan chemistry, PTC is particularly useful for functionalization reactions that are otherwise difficult to perform. The high sensitivity of the furan ring to strong acids and high temperatures limits the use of many classical synthetic methods. nih.gov PTC provides a milder alternative for performing transformations such as alkylations, substitutions, and condensation reactions. youtube.comaustinpublishinggroup.com

A key application of PTC in this area is in vinylogous and heteroarylogous reactions. For example, the enantioselective vinylogous Mukaiyama aldol reaction (VMAR) of 2-trimethylsilyloxy furan can be promoted by Cinchona alkaloid-derived ammonium salts under PTC conditions. researchgate.net This reaction functionalizes the furan ring at a remote position, demonstrating the utility of PTC in achieving regioselective C-C bond formation. While base-catalyzed heteroarylogous reactions involving the furan core are challenging due to the lower stability of the corresponding carbanion, some examples have been successfully carried out using PTC. researchgate.net

The choice of catalyst and reaction conditions (liquid-liquid vs. solid-liquid PTC) is crucial for success. Solid-liquid PTC, where the catalyst transfers a reactant from a solid phase to an organic liquid phase, can offer advantages such as increased reaction rates and selectivity compared to liquid-liquid systems. crdeepjournal.org Furthermore, the development of chiral phase-transfer catalysts, often derived from natural products like Cinchona alkaloids, has opened the door to asymmetric synthesis. austinpublishinggroup.comaustinpublishinggroup.com These catalysts can induce stereoselectivity in reactions such as the alkylation of glycine (B1666218) derivatives, yielding chiral unnatural amino acids. austinpublishinggroup.com This principle can be extended to the stereoselective functionalization of furan derivatives, providing a pathway to chiral difuran systems.

Catalyst TypeFuran Substrate/ReactantReaction TypeKey FeatureReference
Cinchona alkaloid-derived ammonium phenoxide2-Trimethylsilyloxy furanVinylogous Mukaiyama Aldol ReactionEnantioselective C-C bond formation researchgate.net
Tetrabutylammonium fluoride (B91410) (TBAF)2-Trimethylsilyloxy furanVinylogous Mukaiyama-Michael ReactionDiastereoselective functionalization researchgate.net
Tetra-n-butylphosphonium bromideo-Chloronitrobenzene and Potassium phenoxideNucleophilic Aromatic SubstitutionSolid-Liquid PTC for ether synthesis crdeepjournal.org
Chiral Cinchona alkaloid derivativesGlycine derivativesAsymmetric AlkylationSynthesis of chiral amino acids austinpublishinggroup.com

Mechanistic Investigations of Reactions Involving 2,2 Butane 1,1 Diyl Difuran Scaffolds

Detailed Reaction Pathway Elucidation

Understanding the reaction pathways of 2,2'-(butane-1,1-diyl)difuran involves examining the fundamental reactivity patterns of substituted furans, including their engagement in electron transfer processes and their behavior towards nucleophiles and electrophiles.

While furan (B31954) chemistry is often dominated by polar, two-electron reaction mechanisms, the involvement of single-electron transfer (SET) processes leading to radical intermediates is also recognized, particularly under specific conditions such as photochemical activation or in reactions with potent electron acceptors or donors. rsc.orgnih.gov For furan derivatives, these pathways can greatly expand their synthetic utility. researchgate.net

The formation of radical intermediates often begins with the generation of a radical anion or radical cation. In the context of this compound, the electron-rich nature of the furan rings makes them susceptible to oxidation (loss of an electron) to form a radical cation, especially in the presence of an electron acceptor and light. rsc.org Conversely, in reactions involving strong electron donors or enzymatic nitroreduction in related nitro-substituted furans, a radical anion can be formed. researchgate.net

Once formed, these radical intermediates can participate in various subsequent reactions:

Dimerization: Radical species can couple, as seen in the formation of 1,2-bis(5-nitro-2-furyl)ethane from 5-nitrofuryl derivatives. researchgate.net

Addition to Alkenes: Photo-induced electron transfer can facilitate the addition of furans to electron-rich olefins, proceeding through radical ion pairs to form cycloadducts or substituted furans. rsc.org

Substitution Reactions: Radical-nucleophilic substitution (SRN1) mechanisms have been described for certain furan derivatives, such as 5-nitrofurans, where a radical anion intermediate is attacked by a nucleophile. researchgate.net

These radical pathways are distinct from the more common polar mechanisms and are characterized by their initiation via single-electron steps, often catalyzed by light, transition metals, or redox-active species. nih.govnih.gov

The electronic properties of the furan ring dictate its reactivity towards nucleophiles and electrophiles. As an electron-rich aromatic system, furan and its derivatives preferentially undergo electrophilic substitution. pearson.com

Nucleophilic Attack: Nucleophilic aromatic substitution on an unsubstituted furan ring is generally unfavorable due to the ring's high electron density, which repels incoming nucleophiles. edurev.inquimicaorganica.org Such reactions typically require the presence of strong electron-withdrawing groups (e.g., a nitro group) on the furan ring. edurev.inquimicaorganica.org These groups are necessary to delocalize the negative charge of the intermediate Meisenheimer-like complex, thereby stabilizing it and allowing the reaction to proceed. quimicaorganica.org The this compound scaffold lacks such activating groups, making it generally unreactive toward nucleophilic attack directly on the ring.

Electrophilic Metalation: In contrast, furan readily undergoes electrophilic substitution, with a strong preference for reaction at the C2 (α) position, which is adjacent to the oxygen atom. pearson.compharmaguideline.com This regioselectivity is due to the ability of the oxygen to stabilize the cationic intermediate (the Wheland intermediate) more effectively when the electrophile adds at the C2 position. When the C2 and C5 positions are occupied, substitution may occur at the C3 or C4 positions, though this is less common.

For this compound, the C2 positions are blocked by the alkyl linkage. Therefore, electrophilic attack, including electrophilic metalation (e.g., lithiation with organolithium reagents), would be expected to occur predominantly at the C5 positions, which are electronically analogous to the C2 positions. This concerted metalation-deprotonation (CMD) is a key step in many functionalization reactions of heterocycles. nih.gov

Cycloaddition Reactions of Furan Derivatives

Furan and its derivatives can function as dienes in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction. This reactivity provides a powerful method for constructing six-membered rings and complex polycyclic systems. mdpi.comresearchgate.net

The Diels-Alder reaction involves the cycloaddition of a conjugated diene with a dienophile (typically an alkene or alkyne) to form a cyclohexene (B86901) derivative. mdpi.com Furan's participation in this reaction is tempered by its aromatic character. The loss of aromaticity upon cycloaddition makes the reaction less favorable compared to those with non-aromatic dienes like cyclopentadiene (B3395910). rsc.orgnih.gov This lower reactivity often results in reversible reactions and requires the use of reactive dienophiles or catalysis. mdpi.com

For the this compound scaffold, each furan ring can potentially act as a diene. The alkyl substituent at the C2 position is weakly electron-donating, which can slightly increase the energy of the highest occupied molecular orbital (HOMO) of the furan ring, potentially enhancing its reactivity as a diene. rsc.org

Stereoselectivity: The Diels-Alder reaction can yield two primary stereoisomers: the endo and exo adducts. According to the Alder rule, the endo product is typically the kinetically favored product, forming faster at lower temperatures. However, for many furan Diels-Alder reactions, the exo adduct is thermodynamically more stable. acs.orgresearchgate.net Due to the reversibility of the reaction, especially at elevated temperatures, the initial kinetic product ratio can equilibrate over time to favor the more stable exo isomer. nih.govresearchgate.net Therefore, furan Diels-Alder reactions are often under thermodynamic control, yielding the exo product as the major isomer. nih.govacs.org The presence of Lewis acid catalysts can sometimes alter this selectivity. researchgate.net

Regioselectivity: Regioselectivity becomes important when both the diene and dienophile are unsymmetrical. For a 2-substituted furan like one of the rings in this compound, reaction with an unsymmetrical dienophile (e.g., acrolein) can lead to different regioisomers. The outcome is governed by the electronic and steric effects of the substituents, which influence the orbital interactions between the diene and dienophile. mdpi.comnih.gov Generally, the major regioisomer arises from the alignment that best matches the electronic demands of the reactants (HOMO-LUMO interactions). mdpi.com

DieneDienophileConditionsMajor ProductControl
FuranMaleic AnhydrideLow TemperatureEndoKinetic
FuranMaleic AnhydrideHigh Temperature / Long Reaction TimeExoThermodynamic
FuranMaleimide25°CEndoKinetic
FuranMaleimide90°CExoThermodynamic
2-Methylfuran (B129897)Maleic AnhydrideRoom TemperatureExoThermodynamic

This table illustrates the general principles of kinetic versus thermodynamic control in Diels-Alder reactions involving furan derivatives. The exact ratios and conditions can vary.

A defining characteristic of the furan Diels-Alder reaction is its thermal reversibility. mdpi.com The process of the cycloadduct reverting to the original furan and dienophile is known as the retro-Diels-Alder (rDA) reaction. rsc.org This reversibility stems from the relatively low thermodynamic stability of the 7-oxanorbornene adducts, as their formation requires the loss of the furan's aromatic stabilization energy. nih.gov

The equilibrium between the forward and reverse reactions is highly dependent on temperature. mdpi.com

Low Temperatures: Favor the formation of the Diels-Alder adduct.

High Temperatures: Shift the equilibrium back towards the starting materials (furan and dienophile) via the rDA reaction. rsc.org

The stability of the adduct is influenced by several factors, including the nature of the substituents on both the furan and the dienophile. nih.govrsc.org Adducts from more reactive dienophiles (e.g., maleic anhydride) form readily but can also undergo rDA. The instability of many furan adducts means that they can dissociate at or near ambient temperatures, a property that is exploited in applications like self-healing materials and dynamic covalent chemistry. rsc.orgresearchgate.net

Adduct SystemKey Stability FactorConsequence
Furan-MaleimideAromaticity of FuranReversible at elevated temperatures (~90-120°C). rsc.orgacs.org
Furan-Maleic AnhydrideAromaticity of FuranLess stable than cyclopentadiene adducts; rDA occurs at lower temperatures. nih.gov
Substituted FuransElectronic/Steric EffectsElectron-withdrawing groups on the furan can decrease adduct stability. rsc.org

Ring-Opening Polymerization Mechanisms

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer, leading to the formation of a longer polymer. While this compound itself is not a cyclic monomer in the traditional sense for ROP, the furan rings within its structure can undergo ring-opening under certain conditions, particularly in the presence of strong acids, leading to polymerization. This process is analogous to the well-studied acid-catalyzed polymerization of furfuryl alcohol.

The chemistry of biomass-derived furans is particularly susceptible to ring-opening. These reactions can be controlled by modifying polymerization conditions, such as the type of acidic initiator and the water content.

The proposed mechanism for the acid-catalyzed ring-opening and subsequent polymerization of furan-containing compounds like this compound generally involves the following key steps:

Protonation of the Furan Ring: The reaction is initiated by the protonation of one of the furan rings at the C5 position, which is the most electron-rich position. This generates a highly reactive carbocation intermediate.

Nucleophilic Attack and Ring-Opening: The protonated furan ring can then be attacked by a nucleophile. In the context of polymerization, this nucleophile can be another furan ring from a different monomer molecule. This intermolecular attack leads to the opening of the furan ring, forming a new carbon-carbon bond and propagating the polymer chain. The ring-opening of the furan moiety can result in the formation of carbonyl-containing structures within the polymer backbone.

Chain Propagation: The newly formed carbocation at the end of the growing chain can then attack another monomer molecule, continuing the polymerization process. This can lead to the formation of a complex, cross-linked polymer network. The presence of two furan rings in this compound provides multiple sites for reaction, likely resulting in a highly branched or cross-linked polymer structure.

Termination: The polymerization can be terminated by various processes, such as deprotonation or reaction with a quenching agent.

The specific structure of the resulting polymer can be influenced by several factors, including the nature of the acid catalyst, the reaction temperature, and the solvent used. For instance, studies on furfuryl alcohol polymerization have shown that the degree of ring-opening and the type of resulting structures (e.g., ester or ketone side groups) are highly dependent on the reaction conditions.

Factor Influence on Ring-Opening Polymerization
Acid Catalyst The strength and type (Brønsted or Lewis) of the acid can affect the rate of protonation and the stability of the carbocation intermediates, thereby influencing the polymerization rate and the structure of the resulting polymer.
Water Content The presence of water can influence the degree of open structures in the polymer. In some cases, the absence of additional water can lead to a higher proportion of ester moieties from ring-opening reactions. mdpi.com
Temperature Higher temperatures generally increase the rate of polymerization but can also lead to more side reactions and a less controlled polymer structure.

Mechanistic Aspects of Furan Functionalization and Derivatization

The functionalization and derivatization of the furan rings in this compound are expected to follow the general principles of electrophilic aromatic substitution, as the furan ring is an electron-rich aromatic system. The high sensitivity of furan derivatives to acids, strong oxidants, and high temperatures, however, significantly limits the use of classical C-H functionalization methods for their modification. rsc.org

The most common site for electrophilic attack on a 2-substituted furan ring is the C5 position (the other α-position), as it is the most activated. The butane (B89635) bridge at the C2 position of both furan rings in this compound would direct electrophilic substitution to the C5 and C5' positions.

Common functionalization reactions for furan rings include:

Halogenation: Furan rings readily undergo halogenation with reagents like bromine, chlorine, and iodine. The reaction typically proceeds via an electrophilic addition-elimination mechanism.

Nitration and Sulfonation: These reactions are often challenging with furan rings due to their acid sensitivity, which can lead to ring-opening and polymerization. Milder reagents and specific reaction conditions are required to achieve successful nitration or sulfonation.

Friedel-Crafts Acylation and Alkylation: These reactions are important methods for introducing acyl and alkyl groups onto the furan ring. A Lewis acid catalyst is typically used to generate the electrophile. The reaction of this compound would be expected to yield di-acylated or di-alkylated products at the C5 and C5' positions.

Lithiation and Metalation: The furan ring can be deprotonated at the α-positions using strong bases like organolithium reagents. The resulting lithiated species are powerful nucleophiles that can react with a variety of electrophiles, allowing for the introduction of a wide range of functional groups. For this compound, this would provide a route to C5- and C5'-functionalized derivatives.

The mechanism for these electrophilic substitution reactions generally involves the formation of a resonance-stabilized carbocation intermediate, often referred to as a σ-complex or arenium ion. The stability of this intermediate influences the rate and regioselectivity of the reaction.

Reaction Typical Reagents Expected Product with this compound
Bromination Br₂ in a non-polar solvent5,5'-Dibromo-2,2'-(butane-1,1-diyl)difuran
Acylation Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃)5,5'-Diacyl-2,2'-(butane-1,1-diyl)difuran
Lithiation n-Butyllithium5,5'-Dilithio-2,2'-(butane-1,1-diyl)difuran

Advanced Spectroscopic and Structural Characterization Techniques for Difuran Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationnih.govmdpi.com

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2,2'-(Butane-1,1-diyl)difuran. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-Dimensional (1D) NMR Analysis (¹H, ¹³C)chemicalbook.comlibretexts.org

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), are fundamental for initial structural assessment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the furan (B31954) rings and the butyl chain. The protons on the furan rings typically appear in the downfield region (δ 6.0-7.5 ppm) due to the aromatic character of the heterocycle. libretexts.org The protons of the butyl group will resonate in the upfield region (δ 0.8-2.0 ppm). The methine proton on the carbon linking the two furan rings is anticipated to show a characteristic chemical shift influenced by its proximity to the electronegative oxygen atoms of the furan rings.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. docbrown.info The carbon atoms of the furan rings are expected to resonate in the aromatic region (δ 100-150 ppm), with the carbons adjacent to the oxygen atom appearing at a lower field. pressbooks.pub The aliphatic carbons of the butane (B89635) chain will appear in the upfield region (δ 10-40 ppm). wikipedia.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Furan H-3, H-3'~6.0-6.2~105-110
Furan H-4, H-4'~6.3-6.5~110-115
Furan H-5, H-5'~7.2-7.4~140-145
Furan C-2, C-2'-~150-155
Butyl CH~3.5-3.8~40-45
Butyl CH₂ (adjacent to CH)~1.8-2.1~30-35
Butyl CH₂ (middle)~1.3-1.5~20-25
Butyl CH₃~0.8-1.0~10-15

Note: These are predicted values based on typical chemical shifts for furan and alkane moieties and may vary depending on the solvent and other experimental conditions.

Two-Dimensional (2D) NMR Techniques (HSQC, NOESY)chemicalbook.com

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate the chemical shifts of directly bonded proton and carbon atoms. simsonpharma.com In the HSQC spectrum of this compound, cross-peaks would confirm the assignments made in the 1D spectra by showing which protons are attached to which carbons. For example, the methine proton signal would show a correlation with the signal of the carbon atom linking the two furan rings.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is invaluable for determining the three-dimensional structure and conformation of the molecule. simsonpharma.com NOESY cross-peaks would be observed between protons that are close to each other in space, even if they are not directly bonded. This would help to establish the relative orientation of the furan rings and the conformation of the butyl chain.

Isotope Labeling in Mechanistic Studieslibretexts.org

Isotope labeling is a powerful technique used to trace the fate of atoms in chemical reactions and to elucidate reaction mechanisms. iaea.org By selectively replacing certain atoms in a molecule with their heavier isotopes (e.g., ¹³C or ²H), it is possible to follow their path through a reaction using NMR or mass spectrometry. symeres.com For instance, if this compound were synthesized from a labeled precursor, the position of the label in the final product could provide definitive evidence for the proposed reaction pathway. nih.gov This technique is particularly useful for distinguishing between different possible mechanistic routes. nist.gov

Vibrational Spectroscopy for Molecular Fingerprintinglibretexts.orgudayton.eduglobalresearchonline.netnist.govupenn.edu

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Analysislibretexts.orgudayton.eduglobalresearchonline.netnist.govupenn.edu

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the furan rings and the alkane chain. The furan ring typically exhibits C-H stretching vibrations around 3100-3150 cm⁻¹, C=C stretching vibrations in the region of 1500-1600 cm⁻¹, and C-O-C stretching vibrations around 1000-1200 cm⁻¹. researchgate.netchemicalpapers.com The butyl group will show characteristic C-H stretching vibrations for sp³ hybridized carbons just below 3000 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹. uci.edu

Raman Spectroscopy for Vibrational Modes and Structural Informationlibretexts.orgudayton.eduupenn.edu

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. The Raman spectrum of this compound would also be expected to show the characteristic vibrational modes of the furan rings and the butyl chain. The symmetric vibrations of the furan ring are often more intense in the Raman spectrum. The C-C stretching vibrations of the butyl chain would also be visible.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Furan C-H Stretch3100-31503100-3150
Alkane C-H Stretch2850-29602850-2960
Furan C=C Stretch1500-16001500-1600
Alkane C-H Bend1375-14651375-1465
Furan C-O-C Stretch1000-12001000-1200
Furan Ring BreathingWeakStrong

Note: These are predicted values based on typical vibrational frequencies for furan and alkane moieties.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of furan derivatives. The technique bombards molecules with energy, causing them to ionize and break apart into characteristic fragments. The resulting mass spectrum plots the mass-to-charge ratio (m/z) of these ions against their relative abundance, providing a molecular fingerprint. For isomers of butane, mass spectra typically show a very weak molecular ion peak and are dominated by fragment ions, with the degree of fragmentation increasing with the energy applied. researchgate.net

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over conventional MS by measuring the mass-to-charge ratio of ions with exceptional accuracy, often to within sub-parts-per-million (ppm) levels. longdom.orglongdom.org This precision is crucial for unambiguously determining the elemental composition of a compound, as it can distinguish between molecules with very similar nominal masses. longdom.org In the analysis of furan derivatives and metabolites, HRMS has been successfully used to confirm the expected exact mass of target compounds. nih.gov For instance, in studies utilizing techniques like LC-Orbitrap-HRMS for analyzing furan-containing molecules, mass accuracies of less than 2 ppm have been achieved. researchgate.netmdpi.com This level of accuracy provides high confidence in the assigned molecular formula, which is a critical step in structural elucidation. longdom.org The power of HRMS is particularly evident in identifying unknown impurities or metabolites in complex samples. mdpi.com

To analyze difuran compounds within complex mixtures, mass spectrometry is frequently coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC). studysmarter.co.uk This hyphenated approach, known as GC-MS or LC-MS, separates the components of a mixture before they enter the mass spectrometer, allowing for the individual analysis of each compound. studysmarter.co.uk

LC-MS/MS is a powerful method used for the screening and confirmation of furan derivatives, such as nitrofuran metabolites, in various matrices. usda.govshimadzu.com This technique has been applied to identify furan metabolites in biological samples like urine and to quantify furan derivatives in food products like coffee. nih.govnih.gov Similarly, GC-MS is widely used for the analysis of volatile and semi-volatile furan derivatives. researchgate.net A validated GC-MS/MS method has been developed for the determination of furan in exhaled air, demonstrating its sensitivity for trace-level analysis. baua.de The combination of chromatographic separation with the high specificity of mass spectrometric detection provides a robust platform for both qualitative and quantitative analysis of difuran compounds. shimadzu.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For conjugated systems like the furan ring, the primary electronic transitions observed are π→π. globalresearchonline.net Theoretical studies on furan and its simple derivatives show a characteristic absorption peak corresponding to this π→π transition. globalresearchonline.net The position and intensity of this absorption maximum (λmax) can be influenced by the solvent and the nature of substituents attached to the furan ring. By monitoring changes in the UV-Vis spectrum over time, the kinetics of reactions involving the difuran compound, such as degradation or complex formation, can be investigated.

X-ray Crystallography for Definitive Molecular Structure Determination

A single-crystal X-ray diffraction study of a model compound, butane-1,4-diyl bis(furan-2-carboxylate), reveals key structural features that are likely shared with this compound. nih.gov In this related structure, the butane spacer adopts a near all-trans conformation, resulting in an extended molecular structure. nih.gov The crystal packing is stabilized by intermolecular C—H⋯O and C—H⋯π interactions, which link the molecules into sheets. nih.gov This suggests that the butane chain in this compound would also likely favor an extended conformation to minimize steric hindrance, with the two furan rings positioned at opposite ends. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's solid-state structure.

Computational and Theoretical Investigations of 2,2 Butane 1,1 Diyl Difuran and Furan Based Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics and predicting the chemical reactivity of furan-based molecules. mdpi.comnih.gov These methods allow for the detailed analysis of molecular orbitals, electron density distribution, and the energetic landscapes of chemical reactions.

For furan (B31954) and its derivatives, DFT calculations are routinely used to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that influences the electronic absorption and emission properties of a molecule, as well as its kinetic stability. acs.org In the context of 2,2'-(Butane-1,1-diyl)difuran, the linkage of two furan rings through a flexible butane (B89635) bridge is expected to influence the electronic communication between the rings, which in turn would be reflected in the HOMO-LUMO gap. Studies on related oligomers, where furan rings are incorporated, have shown that the position of substitution significantly impacts the HOMO-LUMO gap. nih.govresearchgate.net

Furthermore, quantum chemical calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across a molecule and highlight regions susceptible to electrophilic or nucleophilic attack. For furan-based systems, the oxygen atom and the aromatic ring system are key features that dictate intermolecular interactions and reactivity.

The reactivity of furan derivatives in various chemical transformations can also be modeled. For instance, DFT has been used to study the cycloaddition reactions of furan and its derivatives, providing insights into the reaction mechanisms and the energetics of different pathways. researchgate.net Such computational studies are invaluable for understanding the potential chemical behavior of this compound in polymerization or other chemical modifications.

Below is an illustrative data table summarizing typical electronic properties that can be calculated for furan and a related derivative using DFT methods.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
FuranB3LYP/6-31G(d)-6.450.857.30
2-Methylfuran (B129897)B3LYP/6-31G(d)-6.200.957.15

Note: The data in this table is representative of values obtained for furan and its simple derivatives from quantum chemical calculations and is intended for illustrative purposes.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information at the single-molecule level, molecular modeling and dynamics (MD) simulations are employed to study the conformational behavior and intermolecular interactions of larger systems, including molecules in condensed phases. For this compound, the butane linker introduces significant conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

In the context of materials science, MD simulations are crucial for predicting the properties of polymers derived from furan-based monomers. For instance, simulations of furan resins can predict mechanical properties and the evolution of molecular structure during polymerization and pyrolysis. nih.gov These simulations can provide insights into how the structure of a monomer like this compound might influence the properties of a resulting polymer.

The following table provides an example of the types of parameters and outputs that are relevant in a molecular dynamics simulation of a furan-based system.

Simulation ParameterValue/Description
Force FieldCOMPASS
EnsembleNVT (Canonical)
Temperature300 K
Simulation Time10 ns
Output Property Description
Radial Distribution FunctionDescribes the probability of finding an atom at a certain distance from another atom, revealing local structure.
Mean-Squared DisplacementUsed to calculate diffusion coefficients in liquids.

Note: This table illustrates typical parameters and outputs for an MD simulation and is not specific to this compound.

Computational Screening for Optimized Molecular Architectures

Computational screening, including high-throughput virtual screening and quantitative structure-activity relationship (QSAR) modeling, is a powerful strategy for discovering new molecules with desired properties. mdpi.com This approach involves the computational evaluation of large libraries of virtual compounds to identify candidates with optimized characteristics, thereby guiding synthetic efforts. rsc.org

In the realm of furan-based systems, computational screening has been employed to search for molecules with specific electronic or biological properties. For example, furan-containing compounds have been screened for their potential as inhibitors of biological targets. mdpi.com Similarly, computational methods can be used to screen for furan derivatives with tailored electronic properties for applications in organic electronics. nih.gov

For a molecule like this compound, a computational screening approach could be used to explore how modifications to the butane bridge or substitutions on the furan rings affect its properties. For instance, by systematically changing the length and branching of the alkyl linker, or by adding various functional groups to the furan rings, it would be possible to computationally predict how these changes influence the HOMO-LUMO gap, conformational preferences, and potential for intermolecular interactions. This in silico approach can accelerate the design of new furan-based materials with optimized performance for specific applications.

A conceptual workflow for computational screening is outlined in the table below.

StepDescription
1. Library GenerationCreate a virtual library of this compound derivatives with various substituents.
2. Property CalculationUse quantum chemical methods to calculate key electronic and structural properties for each molecule in the library.
3. Filtering and RankingFilter the library based on desired property ranges (e.g., specific HOMO-LUMO gap, dipole moment).
4. Lead IdentificationIdentify the most promising candidates for experimental synthesis and characterization.

Polymerization and Advanced Materials Applications of Difuran Architectures

Difuran Compounds as Monomeric Building Blocks

A thorough search for 2,2'-(Butane-1,1-diyl)difuran as a monomeric building block for polymers did not yield any specific research findings.

Design and Synthesis of Difuran-Containing Monomers

There is no available scientific literature detailing the specific design and synthesis of this compound for the purpose of creating polymeric materials. While this compound is commercially available, its application as a monomer has not been documented in the reviewed research. The synthesis of structurally analogous compounds, such as 2,2-di-2-furylpropane from furan (B31954) and acetone, suggests a potential synthetic route from furan and butanal, but this has not been explicitly described for creating a polymer precursor.

Furan-Based Polyesters and Polyamides

No studies were found that utilize this compound in the synthesis of furan-based polyesters or polyamides. The existing body of research on furan-based polymers primarily focuses on derivatives of 2,5-furandicarboxylic acid (FDCA) and other functionalized furan compounds.

Polymer Synthesis Strategies Incorporating Difuran Units

Specific polymerization strategies involving this compound have not been reported in the scientific literature.

Polycondensation Reactions for Linear and Cross-linked Polymers

There is no documented research on the use of this compound in polycondensation reactions to form either linear or cross-linked polymers. For a compound to be suitable for polycondensation, it would typically require two reactive functional groups, such as hydroxyl, carboxyl, or amine groups, which are not inherent to the structure of this compound. Functionalized derivatives would be necessary for it to act as a monomer in this type of polymerization.

Ring-Opening Metathesis Polymerization (ROMP) with Furan Adducts

No information is available regarding the formation of Diels-Alder adducts from this compound and their subsequent use in Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique is typically applied to strained cyclic olefins, and while furan rings can participate in Diels-Alder reactions to form such structures, this has not been reported for this specific difuran compound.

Cationic Polymerization of Furan Derivatives

The scientific literature contains no studies on the cationic polymerization of this compound. Cationic polymerization of furan and its derivatives is a known process, but the reactivity and suitability of this particular difuran compound for this polymerization method have not been investigated.

Direct C-H Arylation Polymerization for Conjugated Systems

Direct C-H arylation polymerization has emerged as a powerful and more sustainable method for the synthesis of conjugated polymers. This technique avoids the need for pre-functionalized monomers, such as organometallic derivatives, reducing the number of synthetic steps and the generation of toxic waste. In the context of furan-containing polymers, direct C-H arylation allows for the formation of C-C bonds between furan units and other aromatic systems, leading to the creation of π-conjugated backbones.

For a monomer like this compound, the furan rings possess reactive C-H bonds at the 5 and 5' positions, which are susceptible to direct arylation. When co-polymerized with a dihalogenated aromatic compound, a palladium catalyst can facilitate the coupling reaction, leading to a polymer chain with alternating difuran and aryl units. The reaction mechanism typically involves the activation of the C-H bond on the furan ring by the palladium catalyst, followed by reductive elimination to form the new C-C bond.

The properties of the resulting conjugated polymer can be tuned by the choice of the co-monomer. For instance, using an electron-deficient co-monomer would result in a donor-acceptor polymer with a smaller bandgap, which is desirable for applications in organic electronics. The butane-1,1-diyl linkage in this compound introduces a non-conjugated segment, which can enhance the solubility and processability of the final polymer without significantly disrupting the electronic properties of the conjugated backbone. Research on oligofurans has shown that they can be effectively polymerized via C-H arylation, and longer oligofurans exhibit higher reactivity, which is beneficial for achieving high molecular weight polymers.

Application in Specialized Material Formulations

Development of Adhesives and Resins

Furan-based resins, derived from monomers like furfuryl alcohol and furfural (B47365), are known for their excellent thermal stability, chemical resistance, and strong adhesion. wikipedia.orgresearchgate.net These properties make them suitable for a variety of applications, including as binders for sand castings in foundries and as components of high-performance composites. wikipedia.orgresearchgate.net The polymerization of furan monomers is typically initiated by acid catalysis, leading to a cross-linked network. wikipedia.org

The incorporation of this compound into resin formulations can offer several advantages. The difuran moiety can participate in the cross-linking reactions, contributing to the network structure. The butane (B89635) linkage can impart a degree of flexibility to the cured resin, potentially improving its toughness and impact resistance. Furan-based epoxy resins have been developed that show promise as bio-based alternatives to conventional epoxy resins derived from bisphenol A (BPA). digitellinc.comd-nb.info These resins can be cured with anhydrides to create materials with high adhesive strength, sometimes outperforming their petroleum-based counterparts. d-nb.info For instance, a fully bio-based epoxy resin from a furan derivative and maleic anhydride demonstrated significantly higher adhesive strength on carbon fiber-reinforced plastics compared to a DGEBA-based system. d-nb.info

Resin ComponentCuring AgentKey Properties
Furan-based epoxyAnhydridesHigh tensile strength, good chemical resistance, dimensional stability. digitellinc.com
Furfuryl alcoholAcid catalystHigh thermal stability, resistance to strong acids and bases. wikipedia.org
Furan-acetone adductsPhosphoric acidGood bonding strength for plywood. mdpi.com

Fabrication of π-Conjugated Systems for Electronic Applications

Polyfurans, which are polymers containing furan rings in their backbone, are a class of conjugated polymers with potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orguobasrah.edu.iq The electronic properties of polyfurans are influenced by the heteroatom in the furan ring and the degree of π-conjugation along the polymer chain. acs.orguobasrah.edu.iq While polyfuran itself has faced challenges regarding stability and conductivity, the incorporation of furan units into copolymers has led to high-performance materials. rsc.org

Polymers derived from this compound can be designed to have tunable electronic properties. The difuran unit acts as an electron-rich donor, and when copolymerized with an electron-accepting monomer, it can form a donor-acceptor polymer with a low bandgap. researchgate.net The non-conjugated butane linker can improve the solubility and processability of the polymer, which is often a challenge for rigid conjugated polymers. lbl.gov This allows for the solution-based fabrication of thin films for electronic devices. The HOMO and LUMO energy levels of these polymers can be tailored by the choice of the comonomer, which is crucial for optimizing charge injection and transport in OFETs and for efficient charge separation in OPVs. lbl.govmdpi.com

Polymer TypePotential ApplicationKey Electronic Properties
PolyfuranOrganic ElectronicsBandgap of ~2.35 eV, semiconductor-like behavior. acs.org
Furan-containing low band-gap polymersOrganic Solar CellsTunable HOMO/LUMO levels, power conversion efficiencies up to 5.0%. lbl.gov
Furan-EDOT CopolymersOptoelectronic DevicesImproved redox stability and electrochromic performance compared to polyfuran. researchgate.net

Engineering of Supported Catalysts and Artificial Enzymes

The structure of difuran compounds can be utilized as a scaffold for the development of supported catalysts and artificial enzymes. By functionalizing the furan rings, catalytic moieties can be attached to the molecule. A biomass-derived difuran compound has been used to append amino acids via a Diels-Alder reaction, creating a difunctional organocatalyst. rsc.org This approach mimics the active sites of enzymes, where specific functional groups are held in a defined spatial arrangement. rsc.org

When these organocatalysts are immobilized on a solid support, their catalytic activity can be enhanced. rsc.org The support material can provide a high surface area and can be engineered to create a microenvironment that favors the catalytic reaction, similar to the active site channels in enzymes. rsc.org For example, such supported organocatalysts have been successfully used for the hydrolysis of lactose. rsc.org The use of this compound as the backbone for such catalysts could offer a stable and synthetically accessible platform. The butane bridge provides a flexible spacer between the two furan rings, which could allow for the creation of catalytic sites with specific geometries.

Self-Healing and Recyclable Polymer Systems

The furan ring is a key component in the development of self-healing and recyclable polymers through the Diels-Alder reaction. nih.govrsc.org The Diels-Alder reaction is a reversible cycloaddition between a diene (in this case, furan) and a dienophile (commonly maleimide). nih.govrsc.org At elevated temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, occurs, breaking the bonds and allowing the material to flow and heal cracks. nih.gov Upon cooling, the forward Diels-Alder reaction reforms the cross-links, restoring the material's integrity. nih.gov

Polymers incorporating this compound can be designed to be self-healing by cross-linking them with a bismaleimide. The two furan rings on each monomer unit can participate in the Diels-Alder reaction, forming a cross-linked network. The thermal reversibility of these cross-links imparts self-healing properties to the material. Furthermore, this reversible chemistry allows for the polymer to be recycled. osti.gov The polymer can be depolymerized back to its monomers, which can then be recovered and re-polymerized to create a new material with similar properties. osti.govnih.gov A closed-loop recycling process for a Diels-Alder polymer derived from a biomass-based difuran has been demonstrated, highlighting the potential for creating sustainable and circular polymer systems. nih.govrsc.org

SystemHealing MechanismKey Features
Furan-Maleimide Polymer NetworkReversible Diels-Alder reactionThermally reversible crosslinks, repeatable healing. nih.govresearchgate.net
Polyurethane with Diels-Alder PolymerDiels-Alder and retro-Diels-AlderSelf-healing ability, recyclability of the polymer additive. osti.gov

Functional Materials for Ultraviolet Filtering

Furan-containing compounds and polymers have shown potential for use as ultraviolet (UV) filtering materials. The conjugated system of the furan ring can absorb UV radiation, which can help to protect materials from photodegradation. A synthetic biopolymer derived from a bifuran diester and ethylene glycol has been shown to possess UV-blocking properties. acs.org This polyester (B1180765) exhibited good thermal and mechanical properties, making it a promising candidate for applications where UV protection is required. acs.org

The incorporation of this compound into polymer structures could lead to materials with enhanced UV filtering capabilities. The two furan rings in the monomer unit would contribute to the absorption of UV light. By copolymerizing this difuran monomer with other monomers that also have UV-absorbing properties, it may be possible to create materials that offer broad-spectrum UV protection. The specific wavelength range of UV absorption could be tuned by modifying the chemical structure of the polymer. These materials could find applications in coatings, packaging, and textiles to prolong the lifespan of the products they protect.

Structure Reactivity Relationship Studies of Difuran Compounds

Influence of Substituents on Reactivity and Selectivity

The reactivity of the furan (B31954) rings in 2,2'-(Butane-1,1-diyl)difuran is significantly influenced by the butane-1,1-diyl group that connects them. This alkyl group generally acts as an electron-donating group, thereby activating the furan rings towards electrophilic substitution. The electron-donating nature of alkyl groups increases the electron density of the aromatic furan ring, making it more susceptible to attack by electrophiles.

In electrophilic aromatic substitution reactions, the position of substitution on the furan ring is typically favored at the C5 position (adjacent to the oxygen atom and furthest from the point of attachment of the butane (B89635) chain), which is the most electron-rich and sterically accessible position. The presence of the bulky butane-1,1-diyl group at the C2 position may further direct incoming electrophiles to the C5 position due to steric hindrance.

The nature of substituents on the furan ring is known to have a profound impact on the reactivity and selectivity in various reactions, such as the Diels-Alder reaction. While furan itself is a reactive diene, its reactivity can be modulated by substituents. Electron-donating groups on the furan ring generally increase the rate of Diels-Alder reactions. rsc.org Conversely, electron-withdrawing groups tend to decrease the reactivity of the furan diene. rsc.orgiaea.org In the case of this compound, the electron-donating character of the butane-1,1-diyl bridge would be expected to enhance the reactivity of the furan rings in cycloaddition reactions.

The table below summarizes the expected influence of the butane-1,1-diyl substituent on the reactivity of the furan rings in this compound based on general principles of substituent effects on furan chemistry.

Reaction TypeInfluence of Butane-1,1-diyl GroupExpected Outcome
Electrophilic Aromatic SubstitutionElectron-donatingIncreased reactivity, directing to the C5 position
Diels-Alder ReactionElectron-donatingIncreased reactivity as a diene
Nucleophilic Aromatic SubstitutionElectron-donatingDecreased reactivity

Conformational Analysis and its Impact on Molecular Interactions

The conformational analysis of n-butane is a well-studied model for the flexible alkyl chain in this compound. The relative energies of the staggered (anti and gauche) and eclipsed conformations are determined by torsional and steric strain. chemistrysteps.com For the butane chain in the target molecule, rotations around the C1-C2 and C2-C3 bonds will lead to various spatial arrangements of the two furan rings relative to each other.

The orientation of the two furan rings is also a critical factor. The molecule can adopt conformations where the furan rings are in close proximity or far apart, and their relative orientation can be syn or anti. These conformational differences can have a significant impact on the molecule's ability to engage in intermolecular or intramolecular interactions. For instance, a conformation that brings the two furan rings close together might facilitate intramolecular reactions or specific binding modes with a receptor.

Computational studies on similar diarylalkanes can provide insight into the likely low-energy conformations of this compound. The interplay of steric hindrance between the furan rings and the alkyl chain, as well as potential weak intramolecular interactions, will determine the conformational landscape of the molecule.

The following table outlines the key rotational bonds and the types of interactions that would influence the conformational preferences of this compound.

Rotational BondKey ConformationsInfluencing Factors
C(furan)-C1(butane)Rotation of furan ringsSteric hindrance with the rest of the butane chain and the other furan ring
C1-C2 (butane)Staggered (gauche, anti), EclipsedTorsional strain, steric interactions between furan rings and the ethyl group
C2-C3 (butane)Staggered (gauche, anti), EclipsedTorsional strain, steric interactions

Molecular Design Principles for Targeted Chemical Transformations

The design of specific chemical transformations involving this compound relies on understanding how its structure can be modified to achieve a desired outcome. The principles of molecular design can be applied to control the reactivity and selectivity of reactions involving this difuran compound.

One key aspect is the modification of the substituents on the furan rings. Introducing electron-withdrawing or electron-donating groups at specific positions on the furan rings can fine-tune their electronic properties and, consequently, their reactivity. For example, the introduction of an electron-withdrawing group at the C5 position would decrease the nucleophilicity of the furan ring and could direct reactions to other positions.

Another design principle involves modifying the bridging butane chain. Altering the length or rigidity of the alkyl chain could pre-organize the two furan rings into a specific conformation, which could be advantageous for certain reactions. For example, a more rigid bridge could lock the furan rings into a conformation that is optimal for chelation to a metal center or for a specific intramolecular reaction.

Furthermore, the introduction of chiral centers into the molecule, either on the furan rings or the butane bridge, can be used to induce stereoselectivity in subsequent reactions. This is a crucial strategy in asymmetric synthesis.

The table below presents some molecular design principles and their potential applications for targeted chemical transformations of this compound.

Design PrincipleModificationPotential Application
Electronic TuningAdd electron-withdrawing/donating groups to furan ringsControl reactivity and regioselectivity in aromatic substitutions
Conformational ControlModify the length or rigidity of the butane bridgePre-organize furan rings for specific binding or intramolecular reactions
Stereochemical ControlIntroduce chiral centersInduce stereoselectivity in subsequent reactions

Stereochemical Considerations in Difuran-Based Reactions

The stereochemical outcome of reactions involving this compound is a critical consideration, particularly because the C1 carbon of the butane chain is a prochiral center. A prochiral center is a tetrahedral carbon atom that is bonded to two identical groups and two different groups. In this compound, the C1 carbon is bonded to two furan rings (identical), a hydrogen atom, and a propyl group (different).

Reaction at a prochiral center can lead to the formation of a new chiral center. uomustansiriyah.edu.iq If a reaction differentiates between the two identical groups (the furan rings in this case), a chiral product will be formed. Enzymes, for example, are known to distinguish between such prochiral groups. libretexts.org In a non-enzymatic reaction, the approach of a reagent to the prochiral center from either of its two faces (termed Re and Si faces) can lead to a racemic mixture of enantiomers unless a chiral reagent, catalyst, or solvent is used. libretexts.orgyoutube.com

The two furan rings attached to the prochiral center are described as enantiotopic. This means that the substitution of one of the furan rings with a different group would create a chiral center, and the two possible products would be enantiomers of each other.

Understanding the prochirality of the C1 carbon is essential for designing stereoselective syntheses using this compound as a starting material. For instance, an asymmetric reaction could selectively functionalize one of the two furan rings, leading to an optically active product.

The following table summarizes the key stereochemical concepts relevant to this compound.

Stereochemical ConceptDescriptionRelevance to this compound
ProchiralityA tetrahedral center with two identical and two different substituentsThe C1 carbon of the butane bridge is prochiral
Enantiotopic GroupsTwo identical groups attached to a prochiral centerThe two furan rings are enantiotopic
Re and Si FacesThe two faces of the prochiral centerThe approach of a reagent from either face can lead to different stereoisomers
Asymmetric SynthesisA reaction that favors the formation of one stereoisomer over anotherCan be used to selectively react with one of the enantiotopic furan rings

Future Directions and Emerging Research Avenues for 2,2 Butane 1,1 Diyl Difuran

Development of Novel Sustainable Synthesis Pathways

The transition to a bio-based economy necessitates the development of green and sustainable methods for chemical synthesis. For 2,2'-(Butane-1,1-diyl)difuran, future research will likely focus on moving away from traditional methods that may rely on harsh conditions or non-renewable reagents.

Key research avenues include:

Biocatalytic Routes: Utilizing enzymes or whole-cell systems for the synthesis of this compound represents a significant step towards sustainability. nih.gov Biocatalysis offers high selectivity under mild reaction conditions, reducing energy consumption and byproduct formation. nih.gov Research will likely focus on identifying and engineering enzymes capable of catalyzing the condensation of furan (B31954) with butanal or its bio-derived precursors.

Chemoenzymatic Cascades: Combining chemical and enzymatic steps can leverage the advantages of both approaches. nih.gov For instance, a chemical process might be used to produce a furanic precursor from biomass, which is then converted to the target molecule using a biocatalyst. nih.gov

Utilization of Biomass-Derived Feedstocks: A primary goal is to develop one-pot syntheses directly from biomass-derived platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). nih.govmdpi.com This would involve catalytic systems that can efficiently perform the necessary transformations, such as the conversion of HMF to furan and subsequent alkylation.

Synthesis ApproachPotential AdvantagesResearch Focus
Biocatalysis High selectivity, mild conditions, reduced waste. nih.govEnzyme discovery and engineering.
Chemoenzymatic Cascades Combines efficiency of chemical synthesis with selectivity of biocatalysis. nih.govProcess integration and optimization.
Direct Biomass Conversion Reduces purification steps, improves atom economy. nih.govmdpi.comDevelopment of multifunctional catalysts.

Exploration of New Catalytic Systems for Enhanced Efficiency

Catalysis is at the heart of chemical synthesis, and the development of novel catalytic systems will be crucial for the efficient and selective production of this compound.

Future research in this area will likely explore:

Lewis Acid Catalysis: The use of inexpensive and environmentally benign Lewis acids is a promising avenue. rsc.org Research will focus on developing catalysts that can effectively promote the Friedel-Crafts type alkylation of furan with butanal or its derivatives under mild conditions. nih.govacs.org

Heterogeneous Catalysts: Developing solid acid catalysts, such as zeolites or functionalized mesoporous materials, can simplify product purification and catalyst recycling, contributing to a more sustainable process. nih.gov The focus will be on designing catalysts with appropriate acidity and pore structure to maximize yield and selectivity.

Metal-Catalyzed Cross-Coupling Reactions: While more commonly used for creating C-C bonds between sp2-hybridized carbons, advancements in metal-catalyzed reactions could open new pathways for the synthesis of alkyl-substituted difurans. hud.ac.uk Research may explore novel palladium, copper, or other transition metal complexes for efficient furan coupling reactions. acs.orgrsc.org

Catalyst TypeKey AdvantagesResearch Direction
Homogeneous Lewis Acids High activity and selectivity. rsc.orgUse of earth-abundant and non-toxic metals.
Heterogeneous Solid Acids Ease of separation and reusability. nih.govTailoring of catalyst properties for specific reactions.
Transition Metal Complexes Versatility in bond formation. hud.ac.ukDevelopment of novel ligands to control reactivity.

Advanced Characterization of Complex Difuran Assemblies

As this compound is explored as a monomer for polymerization, a thorough understanding of the structure and properties of the resulting oligomers and polymers is essential.

Future research will employ a range of advanced characterization techniques:

Spectroscopic Methods: Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy will continue to be fundamental tools for elucidating the chemical structure of difuran-based materials. acs.orgnih.gov Advanced 2D NMR techniques could be particularly useful for characterizing complex polymer architectures. acs.org

Chromatographic Techniques: Size-exclusion chromatography (SEC) will be crucial for determining the molecular weight and molecular weight distribution of polymeric materials derived from this compound. acs.orgnih.gov

Thermal Analysis: Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) will be used to assess the thermal stability and phase behavior of these new materials, which is critical for determining their potential applications. rspublication.comresearchgate.net

Microscopy: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) will provide insights into the morphology and microstructure of difuran-based polymers and composites. rspublication.com

Characterization TechniqueInformation GainedImportance
FTIR & NMR Spectroscopy Chemical structure and bonding. acs.orgnih.govConfirmation of successful synthesis and purity.
Size-Exclusion Chromatography Molecular weight and distribution. acs.orgnih.govCorrelation with material properties.
Thermal Analysis (TGA, DSC) Thermal stability and transitions. rspublication.comresearchgate.netDefining processing conditions and application limits.
Electron Microscopy (SEM, TEM) Morphology and microstructure. rspublication.comUnderstanding structure-property relationships.

Integration of Difuran Motifs into Multifunctional Materials

The unique chemical structure of the furan ring offers opportunities for creating materials with novel functionalities. Research in this area will focus on incorporating the this compound motif into a variety of advanced materials.

Emerging applications include:

Conducting Polymers: The electron-rich nature of the furan ring makes it a promising component for organic electronic materials. spiedigitallibrary.orgresearchgate.net By copolymerizing this compound with other conjugated monomers, it may be possible to develop new semiconducting polymers for applications in flexible electronics and solar cells. lbl.gov

Self-Healing Materials: The furan ring can participate in reversible Diels-Alder reactions, which can be harnessed to create self-healing polymers. researchgate.net Integrating the this compound unit into polymer networks could lead to materials that can repair themselves upon damage.

Bio-based Resins and Composites: As a bio-derived monomer, this compound can be used to develop more sustainable resins for composites, potentially replacing petroleum-based alternatives in various applications. researchgate.net

Computational Design of Next-Generation Difuran Architectures

Computational chemistry and materials science offer powerful tools for accelerating the discovery and design of new molecules and materials. For this compound and its derivatives, computational approaches can provide valuable insights and guide experimental efforts.

Key areas of computational research include:

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of different synthetic routes to this compound. rsc.orgpku.edu.cnresearchgate.net This understanding can help in optimizing reaction conditions and designing more efficient catalysts.

Prediction of Material Properties: Computational models can be used to predict the electronic, optical, and mechanical properties of polymers and other materials containing the this compound motif. uobasrah.edu.iq This can help in screening potential candidates for specific applications before undertaking extensive experimental work.

Design of Novel Derivatives: By systematically modifying the structure of this compound in silico, researchers can design new molecules with tailored properties. For example, computational screening could identify derivatives with improved thermal stability or specific electronic characteristics.

Computational ApproachApplicationBenefit
Density Functional Theory (DFT) Elucidating reaction mechanisms. rsc.orgpku.edu.cnresearchgate.netGuiding catalyst design and reaction optimization.
Molecular Dynamics (MD) Simulating polymer chain conformation and dynamics.Predicting macroscopic material properties.
Quantitative Structure-Property Relationship (QSPR) Correlating molecular structure with properties.Accelerating the discovery of new materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.